molecular formula C9H10F2O3S B13162060 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride

3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride

Cat. No.: B13162060
M. Wt: 236.24 g/mol
InChI Key: DRCZJXLVDYKKSJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C9H10F2O3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of both fluorine and sulfonyl groups. This combination of functional groups makes it particularly useful for certain types of chemical reactions and applications in scientific research .

Properties

Molecular Formula

C9H10F2O3S

Molecular Weight

236.24 g/mol

IUPAC Name

3-fluoro-4-propan-2-yloxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H10F2O3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3

InChI Key

DRCZJXLVDYKKSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)F

Origin of Product

United States

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